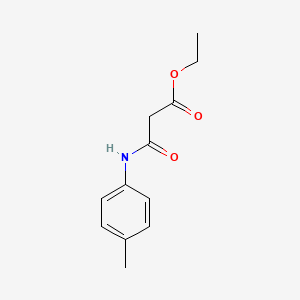

N-p-Tolyl-malonamic acid ethyl ester

Description

Context within Malonate and Malonamic Acid Derivative Chemistry

To appreciate the scientific relevance of N-p-Tolyl-malonamic acid ethyl ester, it is essential to first understand the foundational chemistry of its parent structures: malonic acid esters and N-substituted malonamic acids.

Malonic Acid Esters as Versatile Building Blocks in Organic Synthesis

Malonic acid esters, most commonly diethyl malonate, are renowned in organic chemistry for their utility as versatile building blocks. Current time information in Cross County, US.patsnap.com Their significance stems from the acidity of the α-hydrogens located on the methylene (B1212753) group flanked by two carbonyl groups. wikipedia.orglibretexts.orglibretexts.org This positioning enhances the acidity, allowing for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate. libretexts.orgmasterorganicchemistry.com

This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis. patsnap.comyoutube.com This classic reaction involves the alkylation of the enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a substituted carboxylic acid. wikipedia.orglibretexts.orgmasterorganicchemistry.com The ability to introduce one or two different alkyl groups makes this method a powerful tool for creating a wide array of complex molecules. wikipedia.org Beyond simple alkylation, the nucleophilic nature of the malonic ester enolate allows it to react with various electrophiles, leading to the synthesis of diverse compounds, including other esters and amides. patsnap.com

Significance of N-Substituted Malonamic Acid Ethyl Esters as a Compound Class

N-substituted malonamic acid ethyl esters represent a class of compounds that combine the features of both an amide and an ester. The general structure consists of a malonamic acid backbone where the nitrogen atom of the amide is substituted with a specific group, in this case, a p-tolyl group. These compounds are typically synthesized through the reaction of a malonic acid ester with a primary or secondary amine. patsnap.com For instance, the reaction of diethyl malonate with an amine can lead to the formation of an N-substituted amide. patsnap.com

This class of compounds is significant as they serve as valuable intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of both an amide and an ester functionality allows for selective reactions and further chemical transformations. For example, they can be precursors in the synthesis of barbiturates and other sedative compounds. wikipedia.org The specific substituent on the nitrogen atom can influence the chemical properties and reactivity of the molecule, as well as the biological activity of any resulting products.

Current Research Landscape and Opportunities for Investigation

The current body of publicly accessible academic literature on this compound specifically is limited. While it is listed in several chemical databases and by commercial suppliers, indicating its availability and potential use in synthesis, detailed studies of its properties and applications are not widely published.

This scarcity of specific research presents a clear opportunity for investigation. A comprehensive study of this compound could include:

Detailed Synthesis and Optimization: A systematic study of its synthesis from diethyl malonate and p-toluidine (B81030), optimizing reaction conditions to maximize yield and purity.

Spectroscopic and Crystallographic Analysis: Thorough characterization using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to provide a complete picture of its molecular structure and properties.

Exploration of Reactivity: Investigating its reactivity in various chemical transformations, such as cyclization reactions to form heterocyclic systems, or its use as a precursor for novel polymers or functional materials.

Screening for Biological Activity: Given that related malonamic acid derivatives have shown biological activity, screening this compound for potential pharmaceutical applications could be a fruitful area of research.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 72324-44-8 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | ethyl 3-oxo-3-(p-tolylamino)propanoate |

| Canonical SMILES | CCOC(=O)CC(=O)NC1=CC=C(C=C1)C |

| InChI Key | GXTAUIKNWDHZLE-UHFFFAOYSA-N |

Data sourced from chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-methylanilino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)8-11(14)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTAUIKNWDHZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222661 | |

| Record name | Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72324-44-8 | |

| Record name | Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Studies

Mechanistic Elucidation of Key Synthetic Steps in Malonamic Acid Ethyl Ester Formation

The synthesis of N-p-Tolyl-malonamic acid ethyl ester is a multi-step process, even if performed in a single pot. Understanding the mechanism of each step is crucial for optimizing reaction conditions and maximizing yield.

The reaction is typically base-catalyzed, and the initial acid-base equilibria play a pivotal role. The base, often an alkoxide like sodium ethoxide, can interact with both the malonic ester and the aniline (B41778) derivative.

Deprotonation of p-Toluidine (B81030): A strong base can deprotonate the p-toluidine to form the more nucleophilic p-toluidide anion. This equilibrium is dependent on the relative pKa values of the aniline and the conjugate acid of the base.

Enolate Formation: Diethyl malonate has acidic α-hydrogens (pKa ≈ 13) and can be deprotonated by a sufficiently strong base to form a resonance-stabilized enolate. organic-chemistry.org However, in the context of amidation with an aniline, the primary role of the base is often considered to be the activation of the amine nucleophile.

The prevailing equilibrium will be influenced by the specific base used and the reaction conditions. For the synthesis of this compound, the aminolysis of the ester is the key reaction pathway. researchgate.net

Table 1: Relative pKa Values of Reactants and Intermediates

| Compound | Functional Group | Approximate pKa | Role in Reaction |

| Diethyl malonate | α-hydrogen | 13 | Potential for enolate formation |

| p-Toluidine | Amine | 5.1 (of conjugate acid) | Nucleophile |

| Ethanol (B145695) | Hydroxyl | 16 | Conjugate acid of ethoxide base |

This table provides approximate pKa values to illustrate the relative acidities and basicities of the involved species.

The core reaction for the formation of the amide bond is a nucleophilic acyl substitution. The nitrogen atom of p-toluidine, with its lone pair of electrons, acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl malonate.

The reaction proceeds through a tetrahedral intermediate . up.ac.za The p-toluidine attacks the carbonyl carbon, breaking the π-bond and forming a new carbon-nitrogen bond. This results in a transient species where the carbonyl carbon is sp3-hybridized and bears a negative charge on the oxygen atom. The subsequent collapse of this tetrahedral intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of the ethoxide leaving group. This addition-elimination mechanism is characteristic of nucleophilic acyl substitutions.

Following the formation of this compound, subsequent reactions such as hydrolysis and decarboxylation can occur, particularly under acidic or basic conditions with heating.

Ester Hydrolysis: The remaining ethyl ester group can be hydrolyzed to a carboxylic acid. Under acidic conditions, the carbonyl oxygen is protonated, activating the ester for nucleophilic attack by water. In basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com

Decarboxylation: The resulting N-p-Tolyl-malonamic acid, which is a β-keto acid derivative (more accurately, a β-amido acid), is susceptible to decarboxylation upon heating. youtube.comyoutube.com This process is thought to proceed through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final N-acetyl-p-toluidine product. youtube.com

Identification and Role of Reaction Intermediates

Direct spectroscopic observation of the tetrahedral intermediate in the reaction between diethyl malonate and p-toluidine is challenging due to its transient nature. However, its existence is well-supported by numerous studies on related nucleophilic acyl substitution reactions. up.ac.za Trapping experiments, where the reaction is quenched under conditions that would capture the intermediate, could provide further evidence for its formation. For instance, quenching the reaction at low temperature with a silylating agent could potentially trap the alkoxide form of the tetrahedral intermediate.

Influence of Electronic and Steric Factors on Reaction Outcomes

The electronic and steric properties of the reactants significantly impact the rate and outcome of the reaction.

Electronic Effects: The p-methyl group on the tolyl ring of p-toluidine is an electron-donating group. This increases the electron density on the nitrogen atom, making p-toluidine a more potent nucleophile compared to unsubstituted aniline. This enhanced nucleophilicity generally leads to a faster rate of reaction. researchgate.net

Steric Factors: While the p-tolyl group does not introduce significant steric hindrance at the nucleophilic nitrogen atom, bulky substituents on either the malonic ester or the aniline could slow down the reaction by impeding the approach of the nucleophile to the carbonyl carbon. nih.gov

Table 2: Influence of Substituents on the Nucleophilicity of Anilines

| Aniline Derivative | Substituent | Electronic Effect | Expected Nucleophilicity |

| p-Nitroaniline | -NO₂ | Electron-withdrawing | Decreased |

| Aniline | -H | Neutral | Baseline |

| p-Toluidine | -CH₃ | Electron-donating | Increased |

| p-Anisidine | -OCH₃ | Electron-donating | Increased |

This table illustrates the general trend of how substituents on the aromatic ring of aniline can affect its nucleophilicity.

Stereoselectivity and Regioselectivity in Alkylation and Condensation Reactions

The stereochemical and regiochemical control in reactions involving this compound is a critical aspect of its synthetic applications. The presence of the p-tolyl group on the nitrogen atom can exert a degree of steric and electronic influence on the course of these reactions.

In alkylation reactions , the formation of a new stereocenter at the α-carbon is a key consideration. When no chiral influence is present, the alkylation of the enolate derived from this compound with an alkyl halide will typically result in a racemic mixture. However, the introduction of chirality, often through the use of chiral auxiliaries or phase-transfer catalysts, can induce diastereoselectivity or enantioselectivity. nih.govfrontiersin.org For instance, the use of chiral non-racemic oxazolidinone auxiliaries has been a widely adopted strategy for achieving highly diastereoselective alkylations of N-acyl systems. researchgate.net The enolate, under these conditions, adopts a specific conformation that is directed by the chiral auxiliary, leading to the preferential approach of the electrophile from one face. While specific studies on this compound are not extensively documented, the principles established for related N-acyl lactams and oxazolidinones, where high diastereoselectivity (de >99%) is achieved, are applicable. nih.govresearchgate.net

The following table illustrates the general principle of diastereoselective alkylation using a chiral auxiliary, which can be conceptually applied to this compound.

Table 1: Conceptual Diastereoselective Alkylation

| Entry | Electrophile (R-X) | Chiral Auxiliary | Diastereomeric Excess (de) |

|---|---|---|---|

| 1 | Benzyl (B1604629) bromide | Evans Oxazolidinone | >95% |

| 2 | Methyl iodide | Camphor-derived lactam | >98% |

This table is a conceptual representation based on data for related systems and is intended to illustrate the potential for stereocontrol.

Regioselectivity becomes a key issue in condensation reactions , such as the Michael addition, where the enolate of this compound can react with α,β-unsaturated carbonyl compounds. scispace.comrsc.org The reaction will exclusively occur at the α-carbon due to the enhanced acidity of the protons at this position, leading to 1,4-addition. The p-tolyl group is not expected to directly influence the regioselectivity of the initial C-C bond formation but may affect the rate and subsequent transformations.

In Knoevenagel condensations with aldehydes or ketones, the reaction also proceeds regioselectively at the active methylene (B1212753) group. researchgate.net The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a catalyst and solvent, is particularly relevant for malonic acid derivatives and often leads to concomitant decarboxylation. saskoer.ca For this compound, this would result in the formation of an α,β-unsaturated amide. The stereoselectivity of the resulting double bond (E vs. Z) can be influenced by the reaction conditions and the steric bulk of the reactants. researchgate.net

Substrate Scope and Reaction Limitations

The utility of this compound in organic synthesis is defined by the range of substrates it can effectively react with and the inherent limitations of these reactions.

The substrate scope for alkylation reactions is generally broad, encompassing a variety of alkyl halides. Primary and secondary alkyl halides are typically good substrates. researchgate.net However, the reaction can be sensitive to steric hindrance. Tertiary alkyl halides are generally poor substrates for the malonic ester synthesis due to their propensity to undergo elimination under basic conditions. scispace.com The use of more reactive alkylating agents, such as allyl and benzyl halides, often proceeds with high efficiency. researchgate.net

The following table provides a representative overview of the substrate scope for the alkylation of malonic ester derivatives, which is applicable to this compound.

Table 2: Representative Substrate Scope in Alkylation Reactions

| Entry | Alkylating Agent | Product Type | Typical Yield | Notes |

|---|---|---|---|---|

| 1 | Methyl Iodide | Mono-alkylated | Good | - |

| 2 | Ethyl Bromide | Mono-alkylated | Good | - |

| 3 | Benzyl Bromide | Mono-alkylated | Excellent | Activated electrophile |

| 4 | Allyl Bromide | Mono-alkylated | Excellent | Activated electrophile |

| 5 | Isopropyl Iodide | Mono-alkylated | Moderate | Secondary halide, potential for lower yield |

| 6 | tert-Butyl Bromide | No reaction/Elimination | Poor/None | Steric hindrance and elimination favored |

This table provides a general overview based on established principles of malonic ester synthesis.

In condensation reactions , the scope of suitable electrophiles includes a wide range of aldehydes and ketones for the Knoevenagel condensation. researchgate.net For Michael additions, various α,β-unsaturated ketones, esters, and nitriles can be employed as acceptors. ias.ac.inresearchgate.net

Reaction limitations are an important practical consideration. A major drawback of the malonic ester synthesis, in general, is the potential for dialkylation . scispace.com The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time. This can be a desired outcome if a disubstituted product is the target, but it complicates the synthesis and purification if the mono-alkylated product is desired. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Furthermore, the hydrolysis and decarboxylation step that often follows alkylation can be challenging for substrates containing sensitive functional groups. The conditions required for ester and amide hydrolysis (typically strong acid or base and heat) can lead to undesired side reactions elsewhere in the molecule.

Intramolecular reactions, such as the formation of cyclic compounds, are also possible if a dihaloalkane is used as the alkylating agent. researchgate.net This can be a limitation if a linear product is desired but a powerful tool for the synthesis of cyclic systems. nih.gov

Spectroscopic Characterization in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While UV-Vis spectroscopy is a fundamental technique for studying conjugated systems and electronic transitions (such as π→π* and n→π* transitions) in organic molecules, no detailed studies with corresponding data tables for N-p-Tolyl-malonamic acid ethyl ester could be located. The electronic absorption spectrum, which would provide information on the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), appears to be unreported in the reviewed literature.

For related structural motifs, general principles of UV-Vis spectroscopy would apply. The presence of the aromatic p-tolyl group and the amide and ester functionalities would be expected to give rise to characteristic absorption bands in the UV region. However, without experimental data, any discussion of specific electronic transitions remains speculative.

Further research would be required to isolate and characterize this compound using UV-Vis spectroscopy to determine its electronic absorption properties. Such a study would involve dissolving the compound in a suitable transparent solvent and measuring its absorbance across the UV and visible range to identify the wavelengths of electronic transitions.

Structural Analysis and Conformational Studies

X-ray Crystallography for Solid-State Structure Determination

The primary method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. This powerful analytical technique provides fundamental data regarding the crystal lattice, molecular geometry, and intermolecular interactions. However, no published studies detailing the X-ray crystal structure of N-p-Tolyl-malonamic acid ethyl ester could be identified.

Crystal System and Space Group Analysis

Consequently, information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of this compound remains unknown. This data is crucial as it describes the symmetry of the unit cell, the basic repeating unit of a crystal.

Precise Determination of Bond Lengths and Bond Angles

Without crystallographic data, the precise bond lengths and angles within the this compound molecule in the solid state cannot be experimentally verified. While computational methods can predict these parameters, they lack the definitive confirmation provided by X-ray diffraction analysis.

Intermolecular Interactions and Supramolecular Assembly in the Crystal Lattice

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal packing and ultimately influence the material's bulk properties.

Detailed Analysis of Hydrogen Bonding Networks

While the molecular structure of this compound suggests the potential for hydrogen bonding, such as N-H⋯O and C-H⋯O interactions, the specific nature and geometry of these bonds in the crystal lattice have not been documented.

Crystal Packing Phenomena and Aromatic Ring Stacking

Similarly, an analysis of the crystal packing, including potential π-π stacking interactions between the aromatic tolyl rings, cannot be performed without experimental crystallographic data.

Conformational Preferences in Solution and Solid State

The conformation of a molecule, its spatial arrangement of atoms, can vary significantly between the solid state and in solution. In the solid state, the conformation is largely dictated by the energetics of crystal packing, where molecules arrange themselves to maximize favorable intermolecular interactions and achieve a stable, low-energy lattice. This often results in a single, well-defined conformation.

In solution, a molecule is free from the constraints of a crystal lattice and can explore a wider range of conformations. The preferred conformation(s) in solution are influenced by a combination of intramolecular forces (such as steric hindrance and torsional strain) and intermolecular interactions with the solvent molecules. For flexible molecules like this compound, which contains several rotatable bonds, it is likely that an equilibrium of multiple conformers exists in solution.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are instrumental in determining the average conformation or the distribution of conformers in solution. Computational methods, including Density Functional Theory (DFT) calculations, can be used to model the potential energy surface of the molecule and predict the relative energies of different conformers in both the gas phase and in solution (using solvent models).

A comparative analysis of the solid-state conformation (determined by X-ray crystallography) and the solution-state conformations provides valuable insights into the molecule's flexibility and the influence of its environment on its structure. As no specific studies on the conformational preferences of this compound in both states were identified in the literature, a direct comparison cannot be made at this time.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules like N-p-Tolyl-malonamic acid ethyl ester. Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). materialsciencejournal.orgjst.org.in This level of theory has been shown to provide reliable predictions for the geometric, vibrational, and electronic properties of related organic compounds. materialsciencejournal.org

The first step in a computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of this compound. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. These theoretical values can then be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. researchgate.net

The electronic structure is also a primary output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. materialsciencejournal.org For similar p-tolyl derivatives, calculated HOMO-LUMO gaps have been instrumental in understanding charge transfer phenomena within the molecule. materialsciencejournal.org

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|

| C-N (Amide) Bond Length | ~1.36 Å |

| C=O (Amide) Bond Length | ~1.24 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~128° |

| O=C-N Bond Angle | ~123° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms.

These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Comparing the scaled theoretical spectrum with an experimental FT-IR spectrum allows for a detailed assignment of the observed absorption bands to specific molecular vibrations. For a related compound containing an N-p-tolyl amide and an ethyl ester group, key experimental IR bands were observed at approximately 3348 cm⁻¹ (N-H stretch), 1646 cm⁻¹ (amide C=O stretch), and 1565 cm⁻¹ (aromatic C=C stretch and N-H bend). cardiff.ac.uk DFT calculations would be used to precisely assign these and other bands to their corresponding vibrational modes in this compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) cardiff.ac.uk | Calculated (Scaled) DFT/B3LYP (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3348 | ~3350 | Stretching vibration of the amide N-H bond |

| C-H Stretch (Aromatic) | - | ~3100-3000 | Stretching of C-H bonds in the tolyl ring |

| C-H Stretch (Aliphatic) | - | ~2980-2900 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| C=O Stretch (Ester) | - | ~1735 | Stretching of the ester carbonyl group |

| C=O Stretch (Amide I) | 1646 | ~1650 | Stretching vibration of the amide carbonyl group |

| N-H Bend (Amide II) | 1565 | ~1560 | In-plane bending of the N-H bond coupled with C-N stretching |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). The MEP map is crucial for predicting the reactive behavior of the molecule in electrophilic and nucleophilic reactions.

For this compound, the most negative potential would be expected around the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the most positive potential would likely be located around the amide N-H proton, making it susceptible to deprotonation by a base. researchgate.net The p-tolyl ring would exhibit a region of negative potential above and below the plane of the ring, associated with the π-electron system. materialsciencejournal.org

Quantum Chemical Parameters and Molecular Descriptors

From the electronic structure calculations, a variety of quantum chemical parameters and molecular descriptors can be derived. These values quantify the molecule's reactivity, stability, and other physicochemical properties.

Other global reactivity descriptors can be calculated from the HOMO and LUMO energies. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

These descriptors provide a quantitative framework for interpreting the chemical behavior and reactivity of this compound. nih.gov

| Parameter | Typical Calculated Value |

|---|---|

| Total Energy (Hartree) | System Dependent |

| HOMO Energy (eV) | ~ -6.0 to -7.0 eV |

| LUMO Energy (eV) | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Gap (eV) | ~ 4.0 to 5.0 eV |

| Dipole Moment (Debye) | ~ 2.0 to 4.0 D |

| Chemical Hardness (η) (eV) | ~ 2.0 to 2.5 eV |

| Electrophilicity Index (ω) (eV) | ~ 1.5 to 2.5 eV |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that align with classical chemical bonding concepts (lone pairs, bonds). This analysis provides quantitative insight into the charge distribution and the nature of bonding and electronic interactions within a molecule.

For this compound, NBO analysis would elucidate key intramolecular interactions, such as:

Hyperconjugation: The stabilizing interactions between filled and unfilled orbitals. For example, it could quantify the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the adjacent carbonyl groups, or from C-H bonds of the tolyl group into the aromatic ring's π* orbitals.

Charge Transfer: It reveals the donor-acceptor interactions between different parts of the molecule, which are crucial for understanding its stability and reactivity. The magnitude of the stabilization energy (E(2)) associated with these interactions is a direct measure of their significance.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

This table shows examples of donor-acceptor interactions and their stabilization energies that NBO analysis would provide. The values are placeholders.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=O) | - |

| π (Aromatic Ring) | π* (C=O) | - |

| σ (C-H) | π* (Aromatic Ring) | - |

Ab Initio Calculations and Mechanistic Insights

Ab initio (Latin for "from the beginning") calculations are computational methods that solve the electronic structure of a molecule based on first principles of quantum mechanics, without reliance on experimental data. These methods are essential for predicting reaction mechanisms and understanding the energetic landscape of chemical transformations.

This compound is a derivative of a malonic ester, a class of compounds known for undergoing reactions like alkylation and decarboxylation. masterorganicchemistry.comopenochem.org Ab initio calculations can be used to model the step-by-step mechanism of such reactions.

This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate for each step, such as enolate formation or nucleophilic attack.

Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for the reaction to proceed.

By mapping the potential energy surface, computational chemists can predict the most likely reaction pathway and identify any intermediates, providing a detailed picture of the reaction dynamics that is often difficult to obtain through experimental means alone.

Many chemical reactions can yield multiple products (isomers). Ab initio calculations are invaluable for predicting and explaining selectivity.

Regioselectivity: In reactions involving multiple reactive sites, such as the alkylation of the enolate derived from this compound, calculations can determine which site is energetically favored for attack (e.g., C-alkylation vs. O-alkylation) by comparing the activation energies of the competing pathways.

Stereoselectivity: When new stereocenters are formed, computational models can predict which stereoisomer (e.g., R or S) will be the major product. This is accomplished by calculating the energies of the different diastereomeric transition states leading to each stereoisomer. The pathway with the lower energy transition state will be the favored one, thus determining the stereochemical outcome of the reaction. For reactions involving this molecule, understanding the factors that control the approach of a reagent to the planar enolate intermediate would be key to predicting stereoselectivity. masterorganicchemistry.com

Applications in Advanced Organic Synthesis

Utilization as a Key Synthon or Building Block

The strategic placement of functional groups in N-p-Tolyl-malonamic acid ethyl ester makes it an important synthon—a synthetic equivalent for a specific structural unit—in multistep organic synthesis. The reactivity of the central methylene (B1212753) carbon, flanked by two electron-withdrawing groups (the p-tolyl amide and the ethyl ester), is central to its utility.

Preparation of Substituted Carboxylic Acids

A primary application of this compound is in the synthesis of substituted carboxylic acids, following a pathway analogous to the classical malonic ester synthesis. soton.ac.ukpatsnap.com The methylene protons are sufficiently acidic to be removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate. wikipedia.orgyoutube.com This enolate is a potent nucleophile that can be alkylated by reacting it with an alkyl halide in a nucleophilic substitution reaction (SN2). youtube.comyoutube.com

General Reaction Scheme for Substituted Carboxylic Acid Synthesis

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Enolate Formation | Sodium Ethoxide (NaOEt) | This compound enolate |

| 2 | Alkylation | Alkyl Halide (R-X) | α-Alkyl-N-p-Tolyl-malonamic acid ethyl ester |

| 3 | Hydrolysis & Decarboxylation | Aqueous Acid (e.g., H₃O⁺), Heat | Substituted Carboxylic Acid (R-CH₂-COOH) |

Construction of Complex Molecular Frameworks

The principles of malonic ester chemistry extend to the construction of more intricate molecular structures, such as spirocyclic compounds. Spiro[4.4]nonane-1,6-diones, for instance, can be synthesized using a strategy that begins with the double alkylation of a malonic ester. wikipedia.orgnih.govacs.org

In this approach, a malonate is reacted with two equivalents of a suitable bromomethylaryl compound. This creates a di-substituted malonic ester, which is then hydrolyzed to the corresponding dicarboxylic acid. An intramolecular electrophilic spirocyclization, often promoted by a strong dehydrating agent like phosphorus pentoxide (P₂O₅), leads to the formation of the fused spiro[4.4]nonane-1,6-dione core. wikipedia.orgnih.gov This methodology allows for the creation of complex, π-extended conjugated systems with applications in materials science. wikipedia.org The this compound scaffold can be envisioned as a starting point for analogous transformations leading to nitrogen-containing spirocycles.

Illustrative Pathway to Spirocyclic Frameworks

| Step | Description | Key Transformation |

| 1 | Double Alkylation | A malonic ester is reacted with two equivalents of an arylmethyl halide. |

| 2 | Hydrolysis | The resulting diester is converted to a dicarboxylic acid. |

| 3 | Intramolecular Cyclization | The dicarboxylic acid undergoes electrophilic cyclization to form the spiro-dione. |

Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

N-aryl malonamic acid esters are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. The 1,3-dicarbonyl-like arrangement makes them ideal partners for cyclocondensation reactions with various dinucleophiles. patsnap.com

Precursor to Pyrrolopyrimidine Systems

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds with significant biological and pharmaceutical relevance, often acting as kinase inhibitors. nih.govacs.org The synthesis of these bicyclic systems can be achieved through the reaction of a suitable pyrimidine (B1678525) derivative with a three-carbon synthon. This compound, or its activated derivatives, can serve this role.

A plausible synthetic strategy involves the condensation of an activated form of this compound with a 4-aminopyrimidine (B60600) derivative. For example, reaction with 6-amino-1,3-dimethyluracil (B104193) in the presence of a condensing agent could initiate a sequence of acylation followed by an intramolecular cyclization and dehydration to form the fused pyrrole (B145914) ring, yielding a polyfunctionalized pyrrolo[2,3-d]pyrimidine. One-pot, three-component reactions involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives are known to produce these systems efficiently. frontiersin.org

Strategies for Chemical Diversification and Functionalization

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for various applications.

Development of Novel Chemical Transformations Using the this compound Scaffold

Modern synthetic methods are continuously being applied to malonate-type scaffolds to achieve novel transformations and introduce chemical diversity.

Catalytic Enantioselective Alkylation: To create chiral molecules, phase-transfer catalysis can be employed for the enantioselective α-alkylation of malonic esters. frontiersin.org This allows for the construction of specific stereocenters, which is crucial for pharmaceutical applications.

Decarboxylative Arylation: Novel copper-catalyzed aerobic oxidative methods allow for the decarboxylative α-arylation of malonate half-esters with arylboron nucleophiles. acs.org This transformation enables the synthesis of monoaryl acetate (B1210297) derivatives under conditions that are compatible with a wide range of functional groups. acs.org

Functionalization of the Aryl Ring: The p-tolyl group can undergo electrophilic aromatic substitution reactions. libretexts.org For instance, nitration or halogenation would introduce functional handles onto the aromatic ring, which can be used for further cross-coupling reactions or other modifications, thereby expanding the chemical space accessible from the parent molecule.

Transformation of the Amide Group: The amide functionality itself can be transformed. For example, it can be converted to the corresponding thioamide using various thiating reagents. researchgate.net This modification significantly alters the electronic and steric properties of the molecule, potentially leading to new biological activities. Furthermore, innovative metal-free, one-pot protocols have been developed to convert nitro-arenes directly into N-aryl amides, suggesting alternative synthetic entries to the scaffold itself. nih.gov

Q & A

Basic: What synthetic methodologies are established for N-p-Tolyl-malonamic acid ethyl ester, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves condensation reactions. For example, analogous compounds like ethyl 4-substituted pyrimidinecarboxylates are synthesized via cyclization of arylhydrazonopropanals with ethyl cyanoacetate under acidic conditions (e.g., acetic acid and ammonium acetate) . Key steps include:

- Reagent Selection: Use of ethyl cyanoacetate as a nucleophile and p-tolylhydrazine derivatives to introduce the aryl group.

- Catalysis: Ammonium acetate facilitates imine formation, while acetic acid acts as a proton donor for cyclization.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is employed to isolate intermediates. Purity is validated via GC-MS or HPLC (e.g., GC-MS conditions: 70 eV ionization, helium carrier gas, DB-5 column) .

Basic: Which analytical techniques are optimal for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Elucidation:

- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm ester linkages and aromatic substitution patterns. Chemical shifts for ethyl ester groups typically appear at δ 1.2–1.4 (triplet, CH₃) and δ 4.1–4.3 (quartet, CH₂) .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS using internal standards (e.g., fatty acid ethyl esters as retention index markers) .

Advanced: How does this compound interact with metabolic enzymes like esterases, and what experimental models are suitable for studying this?

Methodological Answer:

- Enzyme Assays:

- In Vitro Hydrolysis: Incubate the compound with recombinant esterases (e.g., Pyrobaculum calidifontis VA1 esterase, PestE) in phosphate buffer (pH 7.4, 37°C). Monitor substrate depletion via UV-Vis (e.g., λ = 240 nm for ester cleavage) or LC-MS .

- Enantioselectivity: Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and calculate enantiomeric ratio (E) from reaction rates .

- Kinetic Analysis: Determine , , and using Michaelis-Menten plots. Compare with control substrates like ethyl gallate or docosahexaenoic acid ethyl ester .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Source Identification: Compare experimental variables:

- Statistical Reconciliation: Apply multivariate analysis (e.g., Spearman correlation) to correlate bioactivity with structural analogs (see Table 1 in for heatmap-guided comparisons).

Advanced: What strategies are recommended for assessing the pharmacological potential of this compound?

Methodological Answer:

- ADMET Profiling:

- Target Identification:

- Molecular Docking: Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or GABA receptors, referencing structural analogs (e.g., ethyl gallate’s interaction with inflammatory mediators) .

- In Vivo Validation: Rodent models of inflammation or neurodegeneration (e.g., LPS-induced neuroinflammation) with tissue-specific FAEE quantification (GC-MS) .

Advanced: How can researchers optimize the stability of this compound in formulation studies?

Methodological Answer:

- Degradation Studies:

- Nanoparticle Encapsulation: Use silk fibroin nanoparticles (as in ) to enhance bioavailability. Characterize encapsulation efficiency (UV-Vis) and release kinetics (Franz diffusion cells).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.